3-(3-chlorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a complex heterocyclic compound belonging to the class of pyrazolo-pyrido-triazines. This compound features multiple aromatic rings and nitrogen-containing heterocycles, making it of significant interest in medicinal chemistry due to its potential biological activities.
This compound can be synthesized through various chemical methods, as documented in scientific literature. The structural characteristics and synthetic pathways have been explored in recent research articles focusing on heterocyclic compounds.
The compound is classified as a triazine derivative, specifically a pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazinone. Its structure includes:
The synthesis of 3-(3-chlorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one typically involves multi-step reactions starting from simpler precursors. Common methods include:
A typical synthetic route may involve:
The molecular formula of 3-(3-chlorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is . The compound features:
COc1ccc(cc1)c2n(c(nc2=O)c1cc(Cl)ccc1)C.The compound undergoes various chemical reactions typical for nitrogen-containing heterocycles:
Reactions involving this compound may lead to derivatives that could enhance or modify its biological activity. Reaction conditions such as pH, temperature, and solvent choice can significantly influence outcomes.
The mechanism of action for compounds like 3-(3-chlorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one typically involves:
Studies suggest that derivatives of triazines may exhibit anti-inflammatory or anticancer properties by inhibiting key enzymes involved in these processes.
The compound has potential applications in:
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5
CAS No.: 21115-85-5